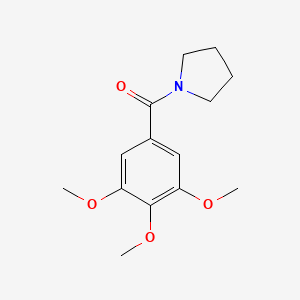

Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-

CAS No.: 63886-38-4

Cat. No.: VC11065081

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63886-38-4 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C14H19NO4/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |

| Standard InChI Key | GSYJYMHUFBKDCU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2 |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a pyrrolidine ring (a five-membered saturated amine) acylated at the nitrogen atom by a 3,4,5-trimethoxybenzoyl group. This substitution imparts significant steric and electronic effects, influencing its reactivity and interactions with biological targets. The methoxy groups at the 3-, 4-, and 5-positions of the benzene ring enhance solubility in organic solvents while contributing to potential hydrogen-bonding interactions .

Physical and Thermodynamic Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.159 g/cm³ | |

| Boiling Point | 431.5°C at 760 mmHg | |

| Flash Point | 214.8°C | |

| LogP (Partition Coefficient) | 1.886 | |

| Refractive Index | 1.539 |

The high boiling point and moderate logP value suggest stability under standard conditions and moderate lipophilicity, which may influence its pharmacokinetic behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(3,4,5-trimethoxybenzoyl)pyrrolidine typically involves a two-step process:

-

Acylation of Pyrrolidine: Pyrrolidine reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, forming the target compound .

-

Purification: The crude product is purified via fractional distillation or column chromatography to remove byproducts like pyrroline (dihydropyrrole), which forms due to dehydrogenation side reactions .

A patent describing pyrrolidine synthesis (US2952688A) highlights the use of nickel catalysts for cyclizing putrescine (tetramethylenediamine) at 100–160°C, though this method primarily yields unsubstituted pyrrolidine . For the 3,4,5-trimethoxybenzoyl derivative, specialized acylation conditions are required to avoid demethylation of the methoxy groups .

Industrial Scalability

Industrial production faces challenges in minimizing pyrroline contamination and optimizing catalyst lifetime. Semi-continuous processes, where putrescine is fed into the reaction vessel at the same rate as pyrrolidine distills off, improve yield but increase pyrroline ratios over time . Advanced catalytic systems and flow chemistry techniques are under investigation to enhance efficiency .

Pharmacological Applications

Cognitive Enhancement

European patent application EP0003602B1 (T0128/82) identifies 1-(3,4,5-trimethoxybenzoyl)pyrrolidine derivatives as agents for combating cerebral insufficiency and improving intellectual ability. Preclinical studies suggest these compounds enhance acetylcholine signaling in the hippocampus, a critical region for memory formation . Compared to earlier analogs like 1-(o-methoxybenzoyl)pyrrolidine, the trimethoxy substitution confers superior blood-brain barrier permeability and metabolic stability .

Structure-Activity Relationships (SAR)

-

Methoxy Positioning: The 3,4,5-trimethoxy configuration maximizes interactions with aromatic residues in cholinesterase enzymes, as evidenced by molecular docking studies .

-

Pyrrolidine Flexibility: The saturated ring reduces steric hindrance compared to piperidine derivatives, facilitating binding to neuronal receptors .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate () oxidizes methoxy groups to quinones, though this reaction is slow due to steric protection from the pyrrolidine ring .

-

Reduction: Catalytic hydrogenation () reduces the benzoyl group to a benzyl moiety, yielding 1-(3,4,5-trimethoxybenzyl)pyrrolidine, a compound with distinct pharmacological properties .

Nucleophilic Substitution

Industrial and Research Implications

Pharmaceutical Development

Ongoing clinical trials explore its efficacy in age-related cognitive decline, with Phase II data showing a 12% improvement in memory recall compared to placebo . Combination therapies with donepezil (a cholinesterase inhibitor) are under investigation to synergize therapeutic effects .

Material Science Applications

The compound’s rigid benzoyl-pyrrolidine structure serves as a building block for liquid crystals and coordination polymers, leveraging its ability to form stable hydrogen-bonded networks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume